REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[CH3:17][C:18]([CH3:20])=O.C1C=C(C(O)=O)C(C(O)=O)=CC=1.[BH4-].[Na+].[OH-].[Na+]>>[CH:18]([NH:1][C:2]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5])([CH3:20])[CH3:17] |f:3.4,5.6|
|
Name
|
2
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)C
|
Name
|
|
Quantity
|
2.34 L
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
540 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
808 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
at 20°-25° C
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
CUSTOM
|
Details
|
to rise to 30°-35° C.
|
Type
|
TEMPERATURE
|
Details
|
this temperature is maintained for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The cooling is removed
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then cooled to 15° C.
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
CUSTOM
|
Details
|
the acetone phase (upper layer) recovered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
The water layer is extracted with 1 litre of heptane
|
Type
|
ADDITION
|
Details
|
the concentrated acetone phase added to the heptane
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
WASH
|
Details
|
The heptane solution is washed with 250 mls of H2O
|
Type
|
CONCENTRATION
|
Details
|
concentrated by distillation
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 496 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |